![molecular formula C13H11Cl2NO3S B7540832 4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7540832.png)
4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid
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Overview
Description
4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic disorders, such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports industry due to its purported ability to enhance endurance and performance.
Mechanism of Action
4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. Upon activation, PPARδ induces the expression of genes that promote fatty acid oxidation, mitochondrial biogenesis, and glucose uptake in skeletal muscle and adipose tissue. Additionally, it suppresses the expression of genes that promote inflammation and oxidative stress in various organs.
Biochemical and Physiological Effects:
4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid has been shown to improve glucose and lipid metabolism in animal models of obesity and diabetes. It increases insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, which leads to a reduction in blood glucose and insulin levels. Moreover, it reduces plasma triglyceride and cholesterol levels by promoting fatty acid oxidation and inhibiting lipogenesis in the liver. Additionally, it has been shown to reduce inflammation and oxidative stress in various tissues, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized and purified, and its identity can be confirmed through various spectroscopic techniques. However, its use in lab experiments is limited by its potential health risks and regulatory restrictions. It is classified as a research chemical and is not approved for human use. Moreover, its use in animal experiments requires careful consideration of its potential toxicity and ethical implications.
Future Directions
There are several future directions for the research on 4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid. One area of interest is its potential therapeutic effects on metabolic disorders, such as obesity, diabetes, and dyslipidemia. Further studies are needed to elucidate the mechanisms underlying its effects and to determine its safety and efficacy in human trials. Another area of interest is its potential use as a performance-enhancing drug in the sports industry. However, its use for this purpose is prohibited by WADA due to its potential health risks. Therefore, further studies are needed to develop safer and more effective alternatives for athletic purposes.
Synthesis Methods
4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid is synthesized through a multi-step process that involves the reaction of 3,6-dichlorobenzothiophene-2-carbonyl chloride with 4-aminobutanoic acid. The reaction is carried out in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is purified through crystallization or column chromatography, and its identity is confirmed through various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid has been extensively studied in both in vitro and in vivo models to elucidate its potential therapeutic effects. It has been shown to improve glucose and lipid metabolism, increase insulin sensitivity, and reduce inflammation in various tissues. Moreover, it has been demonstrated to enhance endurance and performance in animal models, which has led to its abuse in the sports industry. However, the use of 4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid for athletic purposes is prohibited by the World Anti-Doping Agency (WADA) due to its potential health risks.
properties
IUPAC Name |
4-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c14-7-3-4-8-9(6-7)20-12(11(8)15)13(19)16-5-1-2-10(17)18/h3-4,6H,1-2,5H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOWVOLZBAOLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.